Cas no 2138569-11-4 (3-Azido-4-(propan-2-yl)cyclohexan-1-one)

3-アジド-4-(プロパン-2-イル)シクロヘキサン-1-オンは、有機合成において有用な中間体として機能する環状ケトン化合物です。分子内にアジド基(-N3)とイソプロピル基を有するため、クリックケミストリーや官能基変換の原料として高い反応性を示します。特に、アジド基を利用した1,3-双極子付加反応(Huisgen反応)への適用が可能で、複雑なヘテロ環構造の構築に寄与します。また、脂溶性と適度な立体障害を併せ持つため、医薬品中間体や機能性材料の合成において設計自由度を高める特性を有しています。

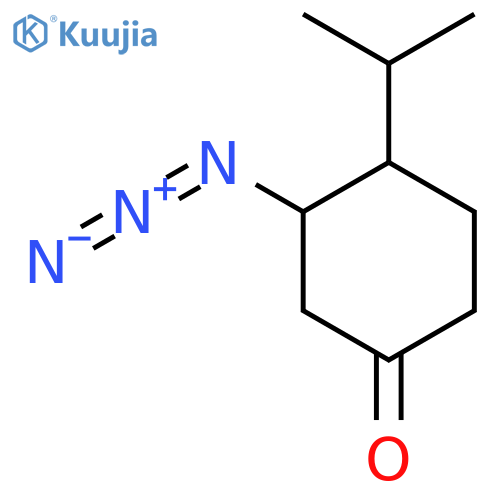

2138569-11-4 structure

商品名:3-Azido-4-(propan-2-yl)cyclohexan-1-one

3-Azido-4-(propan-2-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-1158797

- 2138569-11-4

- 3-azido-4-(propan-2-yl)cyclohexan-1-one

- 3-Azido-4-(propan-2-yl)cyclohexan-1-one

-

- インチ: 1S/C9H15N3O/c1-6(2)8-4-3-7(13)5-9(8)11-12-10/h6,8-9H,3-5H2,1-2H3

- InChIKey: SORSDTVERGASTH-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC(C(C)C)C(C1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 181.121512110g/mol

- どういたいしつりょう: 181.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-Azido-4-(propan-2-yl)cyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1158797-1g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 1g |

$743.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-0.5g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 0.5g |

$713.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-10.0g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 10g |

$3191.0 | 2023-06-08 | ||

| Enamine | EN300-1158797-10g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 10g |

$3191.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-5g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 5g |

$2152.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-2.5g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 2.5g |

$1454.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-0.1g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 0.1g |

$653.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-0.25g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 0.25g |

$683.0 | 2023-08-31 | ||

| Enamine | EN300-1158797-5.0g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-1158797-0.05g |

3-azido-4-(propan-2-yl)cyclohexan-1-one |

2138569-11-4 | 0.05g |

$624.0 | 2023-08-31 |

3-Azido-4-(propan-2-yl)cyclohexan-1-one 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2138569-11-4 (3-Azido-4-(propan-2-yl)cyclohexan-1-one) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬